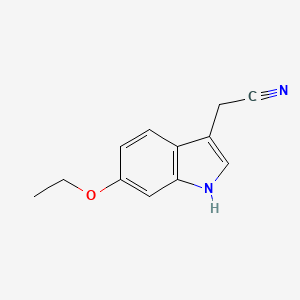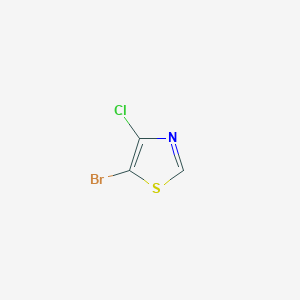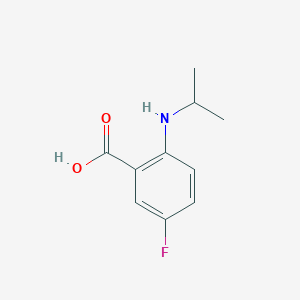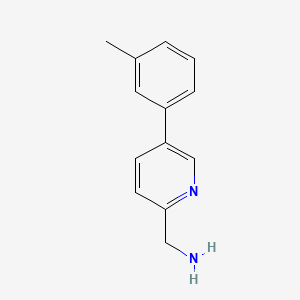
6-Bromo-4-fluoronicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-fluoronicotinonitrile: is an organic compound with the molecular formula C6H2BrFN2 It is a derivative of nicotinonitrile, where the hydrogen atoms at positions 6 and 4 of the pyridine ring are substituted with bromine and fluorine atoms, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-fluoronicotinonitrile typically involves halogenation reactions. One common method is the Suzuki–Miyaura coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions: 6-Bromo-4-fluoronicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions like the Suzuki–Miyaura coupling to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as dimethylformamide.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.
Coupling Products: Complex organic molecules with extended conjugation or functionalization.
科学的研究の応用
Chemistry: 6-Bromo-4-fluoronicotinonitrile is used as a building block in organic synthesis. It is valuable in the preparation of more complex heterocyclic compounds and can be used in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: In the chemical industry, this compound is used in the development of new materials, including polymers and dyes. Its unique halogenated structure makes it a versatile intermediate in various industrial applications.
作用機序
The mechanism of action of 6-Bromo-4-fluoronicotinonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets, potentially leading to the inhibition of enzymatic activity or modulation of receptor function .
類似化合物との比較
- 6-Bromo-2-fluoronicotinonitrile
- 6-Bromo-5-fluoronicotinonitrile
- 2-Bromo-4-fluoronicotinonitrile
Comparison: Compared to its analogs, 6-Bromo-4-fluoronicotinonitrile is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This unique substitution pattern can influence its reactivity and interaction with other molecules, making it a distinct compound in synthetic and medicinal chemistry .
特性
分子式 |
C6H2BrFN2 |
|---|---|
分子量 |
201.00 g/mol |
IUPAC名 |
6-bromo-4-fluoropyridine-3-carbonitrile |
InChI |
InChI=1S/C6H2BrFN2/c7-6-1-5(8)4(2-9)3-10-6/h1,3H |
InChIキー |
HBULPSNUACLOBI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1Br)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1,7-Diazaspiro[4.4]nonane, 1-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902469.png)
![3,5,9,11-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2,4,6,8(15),9,12-heptaene](/img/structure/B11902472.png)
![2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11902476.png)


![(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride](/img/structure/B11902490.png)
![(4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B11902492.png)

![2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B11902505.png)
